molecular formula C11H14ClNO3 B11871247 Benzyl 2-amino-3-oxobutanoate hydrochloride

Benzyl 2-amino-3-oxobutanoate hydrochloride

Cat. No.: B11871247
M. Wt: 243.68 g/mol
InChI Key: ZELDRZBGQWPLJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-oxobutanoate hydrochloride typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor such as ethyl acetoacetate. This enolate ion then undergoes alkylation with benzyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium ethoxide and benzyl chloride, with the reaction typically carried out in an organic solvent such as ethanol .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-oxobutanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 2-amino-3-oxobutanoic acid, while reduction can produce benzyl 2-amino-3-hydroxybutanoate .

Scientific Research Applications

Benzyl 2-amino-3-oxobutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

benzyl 2-amino-3-oxobutanoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,10H,7,12H2,1H3;1H

InChI Key

ZELDRZBGQWPLJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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